REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]([CH2:14][CH2:15][CH3:16])[CH2:11][CH2:12][CH3:13])=[N:8][CH:9]=1)([O-])=O>CO.[Pd]>[CH2:14]([N:10]([CH2:11][CH2:12][CH3:13])[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][N:8]=1)[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)N(CCC)CCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
atmospheric pressure until no further gas absorption
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography over silica gel using 0-20% ethyl acetate in pet ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1=NC=C(C=C1)N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 336 mg | |
YIELD: PERCENTYIELD | 46.5% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |